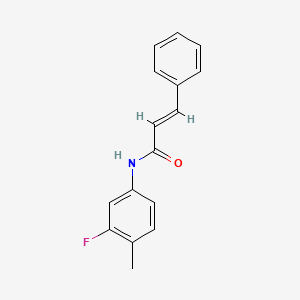![molecular formula C22H19NO3 B5200493 ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate](/img/structure/B5200493.png)
ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate, also known as EAPBC, is a synthetic compound that belongs to the class of chromene derivatives. EAPBC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.
作用机制
The mechanism of action of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate is not fully understood. However, it has been suggested that ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate exerts its pharmacological effects by modulating various signaling pathways in the cells. For example, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer progression. Moreover, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects
ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been shown to exert various biochemical and physiological effects in the cells. For example, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been reported to increase the levels of intracellular reactive oxygen species (ROS), which are involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and differentiation. Moreover, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins, a group of lipid mediators that play a crucial role in inflammation and pain.
实验室实验的优点和局限性
Ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate exhibits a high degree of selectivity towards its target molecules, which makes it an ideal candidate for drug discovery and development. However, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has some limitations for lab experiments. For example, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate is insoluble in water, which makes it difficult to use in aqueous-based assays. Moreover, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has a relatively low bioavailability, which may limit its therapeutic potential.
未来方向
Several future directions can be explored for the further development and application of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate. Firstly, the mechanism of action of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate needs to be elucidated to understand its pharmacological effects fully. Secondly, the structural modification of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate may lead to the development of more potent and selective analogs. Thirdly, the in vivo efficacy and toxicity of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate need to be evaluated to determine its therapeutic potential. Lastly, the combination of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate with other drugs or therapies may enhance its therapeutic efficacy.
Conclusion
In conclusion, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate is a synthetic compound that exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. The synthesis of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate involves the condensation of 2-hydroxy-1,4-naphthoquinone with aniline and ethyl cyanoacetate in the presence of a catalyst. The mechanism of action of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate involves the modulation of various signaling pathways in the cells. ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has several advantages for lab experiments, but also has some limitations. Several future directions can be explored for the further development and application of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate.
合成方法
The synthesis of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate involves the condensation of 2-hydroxy-1,4-naphthoquinone with aniline and ethyl cyanoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a multi-step process, including the formation of an intermediate product, which is subsequently cyclized to yield the final product. The yield of ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
Ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate has been reported to possess neuroprotective and anti-diabetic activities.
属性
IUPAC Name |
ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-2-25-22(24)19-18(15-9-4-3-5-10-15)17-13-12-14-8-6-7-11-16(14)20(17)26-21(19)23/h3-13,18H,2,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBUNBXZRJCYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C=CC4=CC=CC=C42)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1-piperidinyl)-2-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5200421.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5200424.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5200436.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200439.png)

![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B5200448.png)
![3-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5200451.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5200465.png)

![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5200477.png)
![8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline](/img/structure/B5200508.png)
![(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5200524.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5200530.png)